![molecular formula C9H18N2 B2695987 1-氮杂双环[3.3.1]壬烷-5-基甲胺 CAS No. 148672-79-1](/img/structure/B2695987.png)

1-氮杂双环[3.3.1]壬烷-5-基甲胺

货号 B2695987

CAS 编号:

148672-79-1

分子量: 154.257

InChI 键: BQXWENMMRUDOFX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

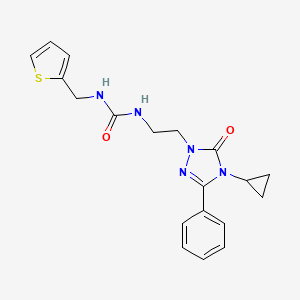

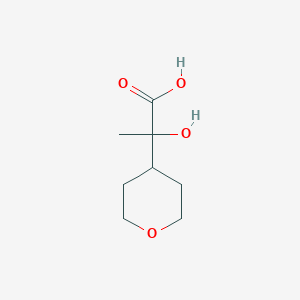

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is a chemical compound with a complex structure . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .

Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine involves complex chemical reactions . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine is complex. The InChI code for this compound is 1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 .Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine are complex and involve multiple steps . The radical cyclization method is one of the strategies used in the synthesis of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine include a molecular weight of 154.26 . It is a liquid at room temperature .科学研究应用

抗菌应用

- 合成和抗菌评价:已经合成并评估了衍生自1-氮杂双环[3.3.1]壬烷-5-基甲胺结构的新型化合物及其抗菌活性。值得注意的是,某些衍生物对大肠杆菌、枯草芽孢杆菌和黄曲霉等微生物表现出显着的抗菌和抗真菌作用,表明在治疗感染方面具有潜在应用(Ramachandran等人,2011;Umamatheswari & Kabilan,2011)。

抗原生动物活性

- 针对锥虫和疟原虫的合成和活性:研究人员已经从双环[2.2.2]辛烷-2-酮中开发出2-氮杂双环[3.2.2]壬烷,展示了有希望的体外抗原生动物活性,且细胞毒性低,为开发针对原生动物感染的治疗方法提供了潜在基础(Seebacher等人,2005)。

神经受体研究

- Sigma-2 受体配体:已经制备出一系列 N-取代-9-氮杂双环[3.3.1]壬烷-3a-基)氨基甲酸酯类似物,识别出对 σ2 受体具有高亲和力和选择性的化合物。这些发现对于理解 σ2 受体在体内的作用至关重要(Mach 等人,2002)。

抗癌研究

- 恶唑吲哚的抗癌活性:通过一锅三组分反应合成的 3-螺[环丙[a]吡咯利嗪]-和 3-螺[3-氮杂双环[3.1.0]己烷]恶唑吲哚对人白血病 K562 细胞系表现出抗癌活性,表明它们在癌症治疗中的潜力(Filatov 等人,2017)。

合成和结构研究

- 对映纯氮杂双环[3.2.2]壬烷:研究人员已经报道了对映纯 1-氮杂双环[3.2.2]壬烷的合成,为进一步的药物开发提供了有价值的构建模块(Roeper 等人,2000)。

安全和危害

属性

IUPAC Name |

1-azabicyclo[3.3.1]nonan-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXWENMMRUDOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A suspension of 1-azabicyclo[3.3.1]nonane-5-carboxamide (1.80 g, 10.7 mmol) in anhydrous tetrahydrofuran (10 mL) under nitrogen was treated (via syringe) with 1.0N lithium aluminum hydride/tetrahydrofuran (25 mL, 25 mmol), and the mixture was refluxed for 4 hours and cooled (0° C.). The mixture was treated carefully dropwise sequentially with water (1 mL), 15% sodium hydroxide (1 mL), and water (3 mL). Ether (50 mL) was added, the mixture was filtered through Celite, and the filter cake was washed with ether. The filtrate was concentrated in vacuo to afford 1.27 g (77%) of colorless oil.

Name

1-azabicyclo[3.3.1]nonane-5-carboxamide

Quantity

1.8 g

Type

reactant

Reaction Step One

Name

lithium aluminum hydride tetrahydrofuran

Quantity

25 mL

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)

![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)